Stearoyl Serotonin
CAS No.: 67964-87-8
Cat. No.: VC0005560
Molecular Formula: C28H46N2O2
Molecular Weight: 442.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 67964-87-8 |
---|---|
Molecular Formula | C28H46N2O2 |
Molecular Weight | 442.7 g/mol |
IUPAC Name | N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]octadecanamide |
Standard InChI | InChI=1S/C28H46N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(32)29-21-20-24-23-30-27-19-18-25(31)22-26(24)27/h18-19,22-23,30-31H,2-17,20-21H2,1H3,(H,29,32) |
Standard InChI Key | FKWHKBXVLNKTGT-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O |
Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O |
Appearance | Assay:≥98%A crystalline solid |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
Stearoyl serotonin features a serotonin molecule (5-hydroxytryptamine) covalently linked via an amide bond to stearic acid, an 18-carbon saturated fatty acid. The molecular weight of 442.68 g/mol and crystalline solid formulation under standard conditions make it structurally distinct from shorter-chain N-acyl serotonins . Comparative analysis with analogues reveals that the saturated stearoyl moiety confers unique physicochemical properties, including increased hydrophobicity compared to unsaturated variants like arachidonoyl serotonin .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | CHNO | |
CAS Registry Number | 67964-87-8 | |
Purity | ≥95% | |
Solubility | Lipid-soluble | |
IC (TRPV1) | 0.76 μM |
Biosynthesis and Endogenous Presence
Formation Pathways
Stearoyl serotonin synthesis occurs through enzymatic conjugation of serotonin with stearoyl-CoA, a process modulated by dietary lipid intake. In porcine and murine intestinal models, tissue incubations supplemented with serotonin demonstrated dose-dependent increases in N-acyl serotonin production, highlighting enzymatic machinery capable of catalyzing this conjugation . The jejunum and ileum exhibit particularly high synthesis rates, correlating with regional serotonin abundance .
Dietary Modulation
Mouse feeding studies reveal that stearoyl serotonin levels respond to dietary fatty acid composition. While baseline production occurs with standard diets, fish oil supplementation preferentially increases polyunsaturated N-acyl serotonins (e.g., docosahexaenoyl-serotonin), suggesting competitive utilization of available fatty acid substrates . This nutritional plasticity positions stearoyl serotonin as a dynamic component of lipid-mediated signaling networks.
Pharmacological Activity
TRPV1 Channel Antagonism
Stearoyl serotonin demonstrates potent inhibition of transient receptor potential vanilloid-type 1 (TRPV1) channels, with an IC of 0.76 μM against capsaicin-induced activation . This activity persists despite structural differences from endogenous TRPV1 ligands, as the saturated stearoyl chain maintains critical interactions with the channel’s hydrophobic binding pocket . Notably, its TRPV1 selectivity surpasses that of arachidonoyl serotonin, which concurrently inhibits fatty acid amide hydrolase (FAAH) .
FAAH Interaction Profile
Unlike shorter-chain analogues, stearoyl serotonin exhibits minimal FAAH inhibition (IC >50 μM), preserving endocannabinoid hydrolysis while selectively targeting TRPV1 . This pharmacological divergence suggests therapeutic potential for pain management without disrupting endocannabinoid metabolism—a limitation of dual-action compounds like arachidonoyl serotonin .
Physiological and Therapeutic Implications
Analgesic Mechanisms
Preclinical models indicate that TRPV1 antagonism by stearoyl serotonin reduces nociceptive signaling in peripheral pain pathways. By blocking capsaicin-sensitive channels on sensory neurons, it attenuates calcium influx and subsequent neurotransmitter release, effectively raising pain thresholds . Chronic pain models further suggest sustained efficacy, though human trials remain pending .
Gastrointestinal Modulation
Endogenous stearoyl serotonin in the gut lumen influences enteric signaling through multiple mechanisms:
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GLP-1 Secretion: In vitro studies show inhibition of glucagon-like peptide-1 (GLP-1) release from L-cells, potentially modulating glucose homeostasis .
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Microbiome Interactions: Altered stearoyl serotonin levels correlate with shifts in Clostridia populations and microbial sporulation rates, implicating it in host-microbe crosstalk .
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Lipid Metabolism: Through downregulation of stearoyl-CoA desaturase 2 (SCD2), stearoyl serotonin may reduce oleate synthesis, affecting adipose tissue morphology .
Future Research Directions
Therapeutic Development
Priority areas include:
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Optimization of stearoyl serotonin derivatives for enhanced oral bioavailability
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Investigation of combinatory therapies with FAAH inhibitors for synergistic analgesia
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Exploration of gut-brain axis modulation through microbiome engineering
Mechanistic Elucidation
Unresolved questions center on:
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Precise molecular interactions between stearoyl serotonin and TRPV1’s intracellular domains
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Role in enteroendocrine cell signaling cascades
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Long-term metabolic consequences of dietary modulation
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